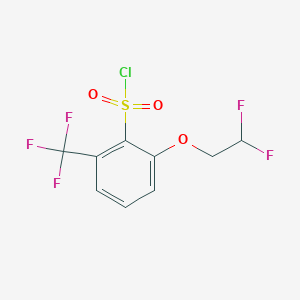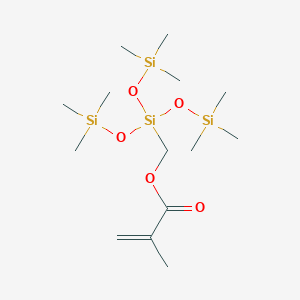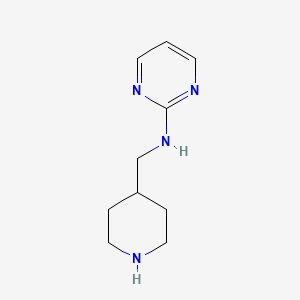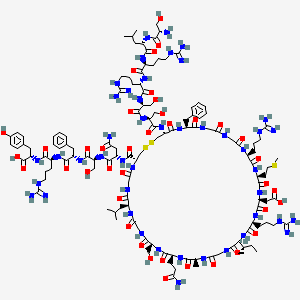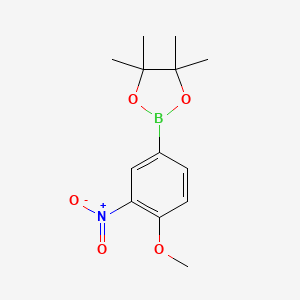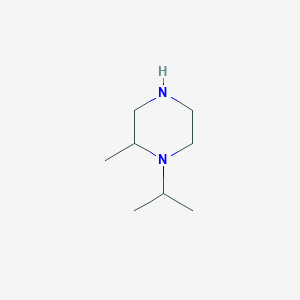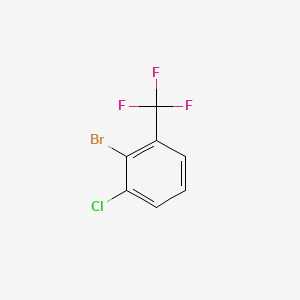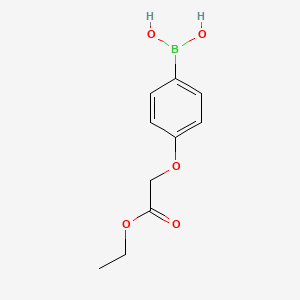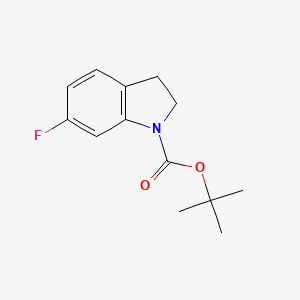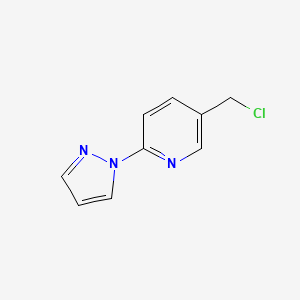
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine
Übersicht
Beschreibung
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine, also known as CM-Pyrazolylpyridine, is a versatile organic compound that has been used in a variety of scientific research applications. It is a heterocyclic compound, containing both a pyridine and a pyrazole ring structure, and is typically synthesized in a two-step process involving the reaction of 2-chloro-5-methylpyridine with 1-methylpyrazole. The compound is a colorless solid with a molecular weight of 214.58 g/mol and a melting point of 116-117°C. It has a variety of applications in both organic and inorganic chemistry, and has been used in a number of studies in the areas of biochemistry and physiology.
Wissenschaftliche Forschungsanwendungen
Tubulin Polymerization Inhibitors and Anticancer Agents
- Summary of Application: This compound is used in the synthesis of novel 1-methylindol derivatives, which are evaluated as potential tubulin polymerization inhibitors and anticancer agents .
- Methods of Application: A series of novel compounds containing 1-methylindol and 1-(4,5-dihydro-1H-pyrazol-1-yl)ethanone skeletons were designed, synthesized, and biologically evaluated .
- Results or Outcomes: Among the synthesized compounds, compound 6q showed the most potent tubulin polymerization inhibitory activity (IC 50 = 1.98 μM) and in vitro growth inhibitory activity against A549, MCF-7, and HepG2 cell lines, with IC 50 values of 0.15 μM, 0.17 μM, and 0.25 μM respectively .
Insecticides Targeting the Ryanodine Receptor
- Summary of Application: This compound is used in the design and synthesis of novel diphenyl-1H-pyrazole derivatives with cyano substituent, which are evaluated for their insecticidal activities against diamondback moth (Plutella xylostella) .
- Methods of Application: A series of novel diphenyl-1H-pyrazole derivatives with cyano substituent were designed and synthesized .
- Results or Outcomes: Most of the synthesized compounds showed moderate to high insecticidal activities at four concentrations. Among these compounds, N-(4-cyano-1-(4-fluorophenyl)-1H-pyrazol-5-yl)-1-(4-fluorophenyl)-3-phenyl-1H-pyrazole-4-carboxamide (5g) showed 84% larvicidal activity against Plutella xylostella at the concentration of 0.1 mg L−1 .
Eigenschaften
IUPAC Name |
5-(chloromethyl)-2-pyrazol-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-8-2-3-9(11-7-8)13-5-1-4-12-13/h1-5,7H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVDLCABKNWXXQF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=NC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10586522 | |
| Record name | 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |
CAS RN |
748796-39-6 | |
| Record name | 5-(Chloromethyl)-2-(1H-pyrazol-1-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10586522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

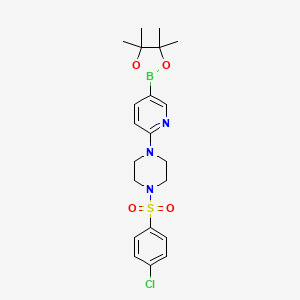
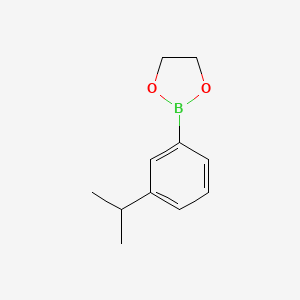
![2-[4-(3-Ethynylanilino)-7-(2-hydroxyethoxy)quinazolin-6-yl]oxyethanol](/img/structure/B1591411.png)
